molecular formula C26H22N2O9 B12474693 Methyl 4-[(4-{2-[4-(4-nitrophenoxy)phenyl]-2-oxoethoxy}-4-oxobutanoyl)amino]benzoate

Methyl 4-[(4-{2-[4-(4-nitrophenoxy)phenyl]-2-oxoethoxy}-4-oxobutanoyl)amino]benzoate

Cat. No.: B12474693
M. Wt: 506.5 g/mol
InChI Key: UBAAPZXADROZTD-UHFFFAOYSA-N
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Description

METHYL 4-(4-{2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHOXY}-4-OXOBUTANAMIDO)BENZOATE is a complex organic compound characterized by its unique structure, which includes a nitrophenoxy group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-{2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHOXY}-4-OXOBUTANAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenol with benzoyl chloride to form 4-nitrophenyl benzoate. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-{2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHOXY}-4-OXOBUTANAMIDO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

METHYL 4-(4-{2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHOXY}-4-OXOBUTANAMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to certain biological substrates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of METHYL 4-(4-{2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHOXY}-4-OXOBUTANAMIDO)BENZOATE involves its interaction with specific molecular targets. The nitrophenoxy group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(4-NITROPHENOXY)BENZOATE
  • 4-(4-NITROPHENOXY)PHENYL BENZOATE
  • 2-(4-NITROPHENOXY)ETHYL METHACRYLATE

Uniqueness

METHYL 4-(4-{2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHOXY}-4-OXOBUTANAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H22N2O9

Molecular Weight

506.5 g/mol

IUPAC Name

methyl 4-[[4-[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate

InChI

InChI=1S/C26H22N2O9/c1-35-26(32)18-2-6-19(7-3-18)27-24(30)14-15-25(31)36-16-23(29)17-4-10-21(11-5-17)37-22-12-8-20(9-13-22)28(33)34/h2-13H,14-16H2,1H3,(H,27,30)

InChI Key

UBAAPZXADROZTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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